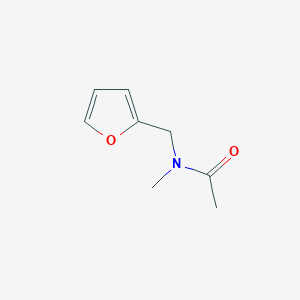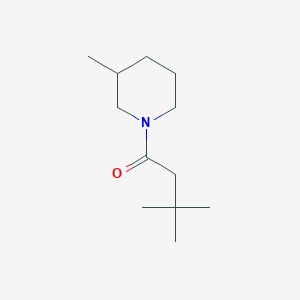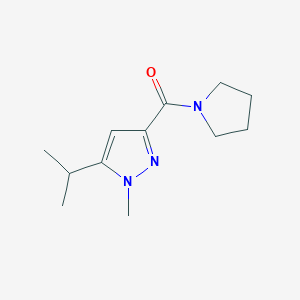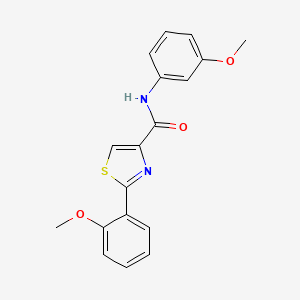
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been widely used in the field of neuroscience as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
作用机制
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide are well-documented. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its toxic effects.
实验室实验的优点和局限性
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has several advantages as a tool for scientific research. It selectively destroys dopaminergic neurons in the brain, making it an excellent model for studying the mechanisms of Parkinson's disease. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is also relatively easy to synthesize and administer to animals. However, there are also several limitations to using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. It is a potent neurotoxin that can cause severe damage to the brain, making it difficult to use in long-term studies. Additionally, the effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide on the brain may not fully replicate the effects of Parkinson's disease in humans, which limits its usefulness as a model for the disease.
未来方向
There are several future directions for research on 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide. One area of focus is on developing new treatments for Parkinson's disease based on the mechanisms of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide toxicity. Another area of research is on using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide as a tool to study the effects of environmental toxins on the brain. Finally, there is ongoing research on developing new animal models for Parkinson's disease that more closely replicate the disease in humans, which may lead to new insights into the mechanisms of the disease and new treatments.
合成方法
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylfuran. The first step involves the reaction of 2-methylfuran with methylamine to form 2-methyl-N-methylfuran. This intermediate is then reacted with 2-bromo-3-methylpyridine to form 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, which is the final product.
科学研究应用
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. When 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is administered to animals, it selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes it an excellent tool to study the underlying mechanisms of the disease and to develop new treatments. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been used to study the effects of environmental toxins on the brain and to develop new drugs for other neurodegenerative diseases.
属性
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-6-13-11(8)14-12(15)10-5-7-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBLHUQTAOJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)


![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)





![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)

